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molecular formula C8H7Br2NO2 B593880 Ethyl 3,5-dibromoisonicotinate CAS No. 1214375-76-4

Ethyl 3,5-dibromoisonicotinate

Cat. No. B593880
M. Wt: 308.957
InChI Key: KWKKIQCPLDQVFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09040538B2

Procedure details

To a −78° C. solution of LDA (64 mL, 128 mmol, 2 M solution) in anhydrous THF (100 mL) was added a solution of 3,5-dibromopyridine (28 g, 118 mmol) in anhydrous THF (100 mL). The reaction mixture was stirred at −78° C. for 45 minutes. Then, a solution of ethyl chloroformate (100 mL, 105 mmol) was added slowly over 15 minutes. After stirring for 15 minutes, the reaction mixture was quenched with a saturated solution of NaHCO3 (250 mL). The mixture was extracted into ethyl acetate (3×150 mL). The combined organic extracts were extracted with brine (2×400 mL), dried over MgSO4, filtered, evaporated, and dried in vacuo. The crude product was purified by flash chromatography (0-20% ethyl acetate/hexane), affording ethyl 3,5-dibromopyridine-4-carboxylate (33 g, 91% yield).
Name
Quantity
64 mL
Type
reactant
Reaction Step One
Quantity
28 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Li+].CC([N-]C(C)C)C.[Br:9][C:10]1[CH:11]=[N:12][CH:13]=[C:14]([Br:16])[CH:15]=1.Cl[C:18]([O:20][CH2:21][CH3:22])=[O:19]>C1COCC1>[Br:9][C:10]1[CH:11]=[N:12][CH:13]=[C:14]([Br:16])[C:15]=1[C:18]([O:20][CH2:21][CH3:22])=[O:19] |f:0.1|

Inputs

Step One
Name
Quantity
64 mL
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Name
Quantity
28 g
Type
reactant
Smiles
BrC=1C=NC=C(C1)Br
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
ClC(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at −78° C. for 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
the reaction mixture was quenched with a saturated solution of NaHCO3 (250 mL)
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted into ethyl acetate (3×150 mL)
EXTRACTION
Type
EXTRACTION
Details
The combined organic extracts were extracted with brine (2×400 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
dried in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography (0-20% ethyl acetate/hexane)

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
BrC=1C=NC=C(C1C(=O)OCC)Br
Measurements
Type Value Analysis
AMOUNT: MASS 33 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 101.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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